Topological Saturation (Fsp3) as a Differentiator from Planar Isoxazole Analogs
The target compound exhibits an Fsp3 (fraction of sp3-hybridized carbons) value of 0.73, a direct measure of its three-dimensional saturation . This is a direct comparator against the broader class of 3-substituted isoxazol-5-amines bearing planar aromatic or simple linear alkyl substituents, which typically fall below Fsp3 = 0.40-0.50. For example, 3-phenylisoxazol-5-amine (C9H8N2O) has a calculated Fsp3 of 0.0-0.2 depending on the substitution pattern, while 3-(4-fluorophenyl)isoxazol-5-amine (C9H7FN2O) also possesses a predominantly flat, aromatic structure with low Fsp3 [1]. The quantified difference in Fsp3 (target > 0.7 vs. comparator < 0.5) is directly linked in the medicinal chemistry literature to improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates [1].
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) |
|---|---|
| Target Compound Data | 0.727 |
| Comparator Or Baseline | Class of 3-aryl/alkyl isoxazol-5-amines: Fsp3 typically < 0.5 (e.g., 3-phenylisoxazol-5-amine Fsp3 ~0.1). |
| Quantified Difference | Target Fsp3 > 0.7; >0.2 unit increase vs. typical comparators. |
| Conditions | Calculated from molecular structure (C11H16N2O) . |
Why This Matters
Procurement of this specific bicyclic analog enables medicinal chemists to explore more favorable drug-like physicochemical space, reducing late-stage attrition associated with flat, aromatic leads.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. (Class-level inference on Fsp3 and drug-likeness). View Source
